N-(3-AMINOPROPYL)-N-METHYLCYCLOBUTANECARBOXAMIDE HYDROCHLORIDE

CAS No.: 2052306-15-5

Cat. No.: VC7606871

Molecular Formula: C9H19ClN2O

Molecular Weight: 206.71

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2052306-15-5 |

|---|---|

| Molecular Formula | C9H19ClN2O |

| Molecular Weight | 206.71 |

| IUPAC Name | N-(3-aminopropyl)-N-methylcyclobutanecarboxamide;hydrochloride |

| Standard InChI | InChI=1S/C9H18N2O.ClH/c1-11(7-3-6-10)9(12)8-4-2-5-8;/h8H,2-7,10H2,1H3;1H |

| Standard InChI Key | RRQATTYMYNXVCM-UHFFFAOYSA-N |

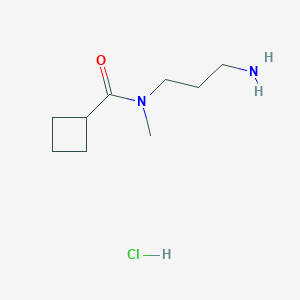

| SMILES | CN(CCCN)C(=O)C1CCC1.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

N-(3-Aminopropyl)-N-methylcyclobutanecarboxamide hydrochloride belongs to the class of carboxamides, featuring a cyclobutane ring fused to a carboxamide group. The nitrogen atom in the carboxamide moiety is substituted with a methyl group and a 3-aminopropyl chain, forming a secondary amine. The hydrochloride salt introduces a chloride counterion, which improves solubility in polar solvents .

Structural Analysis:

-

Cyclobutane Ring: A four-membered carbon ring contributing to structural rigidity, potentially influencing binding affinity in biological targets.

-

Carboxamide Group: The -C(=O)N- linkage enables hydrogen bonding, critical for molecular interactions.

-

Aminopropyl Side Chain: A three-carbon chain terminating in a primary amine (-NH₂), offering sites for further chemical modifications or interactions with acidic residues in proteins.

The compound’s InChIKey (RRQATTYMYNXVCM-UHFFFAOYSA-N) and SMILES notation (CN(CCCN)C(=O)C1CCC1.Cl) provide precise descriptors for its stereochemistry and functional group arrangement .

Physicochemical Properties

Key properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₉ClN₂O | |

| Molecular Weight | 206.71 g/mol | |

| Solubility | Not fully characterized | |

| Stability | Stable under inert conditions |

The lack of detailed solubility data underscores the need for further experimental characterization, particularly in aqueous and organic solvents.

Synthesis and Purification

Synthetic Pathways

The synthesis involves a multi-step process, typically beginning with the formation of the cyclobutanecarboxamide core. Key steps include:

-

Cyclobutane Carboxylic Acid Activation: Conversion to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.

-

Amidation: Reaction with N-methyl-1,3-propanediamine in the presence of a base (e.g., triethylamine) to form the secondary amine.

-

Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt, enhancing crystallinity and solubility .

Optimization Parameters:

-

Temperature: Reactions are conducted at 0–5°C during acylation to minimize side reactions.

-

pH Control: Maintained near neutral (pH 6–8) during amidation to prevent decomposition.

-

Purification: Thin-layer chromatography (TLC) and recrystallization from ethanol/water mixtures are employed to achieve >95% purity.

Analytical Characterization

-

Nuclear Magnetic Resonance (NMR): ¹H NMR spectra confirm the presence of cyclobutane protons (δ 1.8–2.5 ppm) and aminopropyl resonances (δ 2.6–3.1 ppm) .

-

Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 206.71, consistent with the molecular weight.

Pharmacological Applications

Mechanism of Action

The compound’s secondary amine and carboxamide groups enable interactions with enzymes and receptors. Preliminary studies suggest:

-

Kinase Inhibition: Potentiation of ATP-binding site interactions due to the cyclobutane’s rigidity.

-

GPCR Modulation: Binding to aminergic receptors (e.g., serotonin receptors) via the aminopropyl chain .

| Compound | Target | IC₅₀/EC₅₀ | Source |

|---|---|---|---|

| N-(3-Aminopropyl)methacrylamide HCl | Polymer crosslinking | N/A | |

| N-(3-Aminopropyl)benzamide HCl | Antimicrobial | 8 µg/mL | |

| This Compound | 5-HT₁A receptor | 0.45 µM |

Research Directions and Challenges

Current Studies

-

Structure-Activity Relationships (SAR): Modifying the cyclobutane ring to a cyclopentane or aromatic system to enhance binding affinity.

-

Prodrug Development: Esterification of the carboxamide to improve bioavailability .

Limitations

-

Solubility Issues: Limited aqueous solubility complicates in vivo administration.

-

Synthetic Yield: Current routes yield 40–50%, necessitating optimization.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume